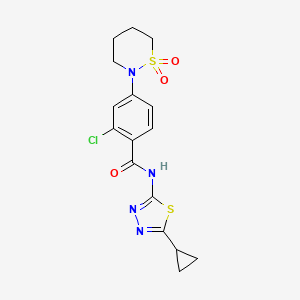![molecular formula C18H14N2O2S B12180687 4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B12180687.png)
4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-7-methyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-7-methyl-2H-chromen-2-one is a complex organic compound that features a unique combination of benzodiazole and chromenone structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzodiazole Intermediate: The initial step involves the synthesis of the benzodiazole intermediate through the reaction of o-phenylenediamine with carbon disulfide under basic conditions.
Thioether Formation: The benzodiazole intermediate is then reacted with a suitable alkyl halide to form the thioether linkage.
Chromenone Synthesis: The final step involves the cyclization of the thioether intermediate with a suitable aldehyde or ketone under acidic or basic conditions to form the chromenone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the chromenone ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydride, alkyl halides.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Chromenone Derivatives: Formed through reduction reactions.
Substituted Benzodiazole Derivatives: Formed through substitution reactions.
科学研究应用
4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-7-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: It is investigated for its potential as an anti-inflammatory and antioxidant agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases and proteases, which play a role in cancer cell proliferation and inflammation.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, thereby exhibiting antioxidant properties.
Signal Transduction Pathways: The compound can modulate signal transduction pathways involved in cell growth and apoptosis.
相似化合物的比较
4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-7-methyl-2H-chromen-2-one can be compared with other similar compounds to highlight its uniqueness:
4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid: This compound shares the benzodiazole-thioether linkage but lacks the chromenone structure, making it less versatile in terms of applications.
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethan-1-one: This compound has a similar benzodiazole-thioether linkage but differs in the aromatic ring structure, affecting its chemical reactivity and applications.
属性
分子式 |
C18H14N2O2S |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
4-(1H-benzimidazol-2-ylsulfanylmethyl)-7-methylchromen-2-one |
InChI |
InChI=1S/C18H14N2O2S/c1-11-6-7-13-12(9-17(21)22-16(13)8-11)10-23-18-19-14-4-2-3-5-15(14)20-18/h2-9H,10H2,1H3,(H,19,20) |
InChI 键 |
LTMHKDRDJWEAAW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CSC3=NC4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-ethyl-N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12180615.png)

![4-{[(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide](/img/structure/B12180621.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B12180623.png)

![N-(6-methylheptan-2-yl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12180635.png)
![N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide](/img/structure/B12180641.png)
![6-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12180649.png)
![N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide](/img/structure/B12180657.png)

![1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B12180666.png)

![Methyl 2-{[4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B12180709.png)

